
2-Amino-1-(1-naphthyl)ethanol
Overview
Description
2-Amino-1-(1-naphthyl)ethanol is an organic compound with the molecular formula C12H13NO. It is a white crystalline solid with a weak, characteristic odor. This compound exhibits optical activity (chirality) and can exist as both S and R enantiomers . It is moderately soluble in ethanol, chloroform, and ether, and slightly soluble in water .
Preparation Methods
2-Amino-1-(1-naphthyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-naphthylacetic acid or 1-naphthylacetic acid derivatives . Specific methods include:
Halogenation Reduction Method: This involves the halogenation of 1-naphthylacetic acid followed by reduction.
Acyl Derivative Method: This method uses acyl derivatives of 1-naphthylacetic acid, which are then reduced.
Alkali Metal Reduction Method: This method involves the reduction of 1-naphthylacetic acid using alkali metals.
Chemical Reactions Analysis
2-Amino-1-(1-naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It can undergo substitution reactions, such as the formation of alkyl halides and tosylates.
Common reagents and conditions used in these reactions include:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like hydrochloric acid (HCl) or p-toluenesulfonyl chloride (p-TosCl) in pyridine.
Scientific Research Applications
2-Amino-1-(1-naphthyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-naphthyl)ethanol involves its interaction with specific molecular targets and pathways. For example, in its role as an anticonvulsant, it interacts with neurotransmitter receptors and ion channels in the brain, modulating neuronal activity and reducing the likelihood of seizures . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Amino-1-(1-naphthyl)ethanol can be compared with other similar compounds, such as:
2-Amino-1-(2-naphthyl)ethanol: This compound has a similar structure but differs in the position of the amino group on the naphthalene ring.
1-Naphthaleneethanol: This compound lacks the amino group, making it less reactive in certain chemical reactions.
2-Naphthol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOVFYHCSVEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588029 | |
| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23913-55-5 | |
| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

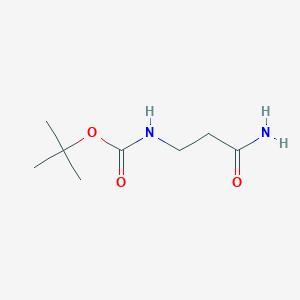



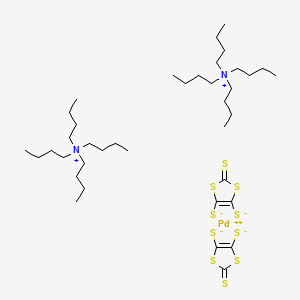


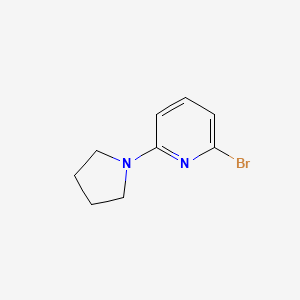
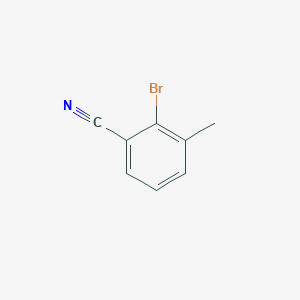


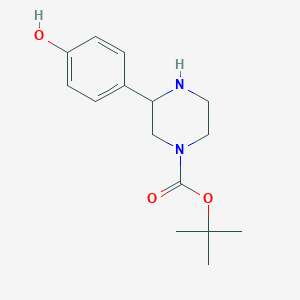
![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
